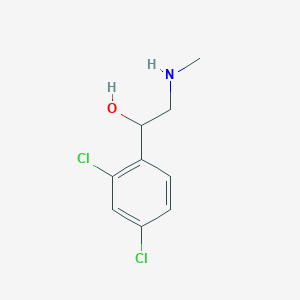![molecular formula C9H15F3N2O B13581696 rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis typically involves the reaction of a suitable cyclohexyl derivative with a trifluoromethylating agent, followed by the introduction of the urea group. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The starting material, a cyclohexyl derivative, undergoes a reaction with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Introduction of the urea group: The resulting trifluoromethylated cyclohexyl intermediate is then reacted with an isocyanate compound to form the desired urea derivative.
Industrial Production Methods
Industrial production of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with the removal of oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the urea moiety.
Wissenschaftliche Forschungsanwendungen
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the urea moiety can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis can be compared with other similar compounds, such as:
rac-[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methanamine: This compound lacks the urea group and has different chemical properties and reactivity.
rac-(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine: Similar to the previous compound but with a different functional group attached to the cyclohexyl ring.
rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethyl methanesulfonate: Contains a cyclopropyl ring instead of a cyclohexyl ring, leading to different steric and electronic effects.
The uniqueness of rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea, cis lies in its specific combination of the trifluoromethyl group, cyclohexyl ring, and urea moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15F3N2O |
|---|---|
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methylurea |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)7-4-2-1-3-6(7)5-14-8(13)15/h6-7H,1-5H2,(H3,13,14,15)/t6-,7-/m0/s1 |
InChI-Schlüssel |
QIHNRUXCXXMRTI-BQBZGAKWSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)CNC(=O)N)C(F)(F)F |
Kanonische SMILES |
C1CCC(C(C1)CNC(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


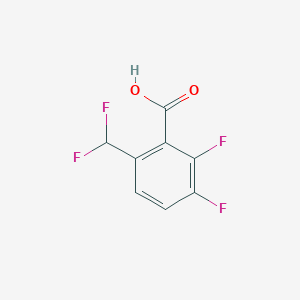
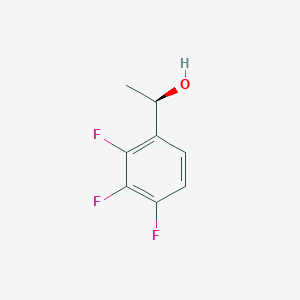
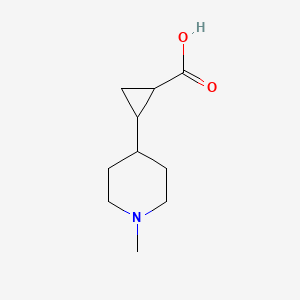
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
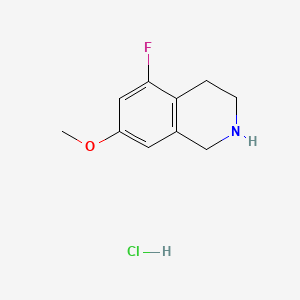
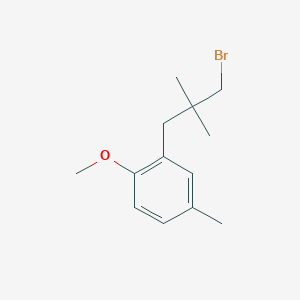
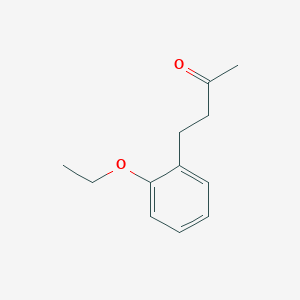
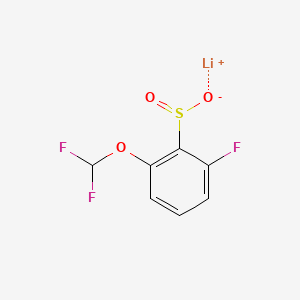
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)



